Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C9H10Cl2N2O2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-3-5-12-7(10)6(8(11)13-5)9(14)15-4-2/h3-4H2,1-2H3 |
InChI Key |
MFFSYKYXWMXJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)C(=O)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with 2,4,6-trichloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate attacks the chlorinated pyrimidine ring, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like ethyl 4-amino-6-chloro-2-ethylpyrimidine-5-carboxylate or ethyl 4,6-dimethoxy-2-ethylpyrimidine-5-carboxylate can be formed.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate serves as an intermediate in the synthesis of various anticancer agents. Notably, it is involved in the preparation of compounds that exhibit potent activity against cancer cell lines. For instance, derivatives of pyrimidine compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .
2. Anti-inflammatory Agents
Recent studies indicate that pyrimidine derivatives exhibit notable anti-inflammatory properties. This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance the anti-inflammatory efficacy of these compounds .
Agricultural Applications
1. Herbicides
The compound has potential applications as a herbicide due to its structural similarity to known herbicidal agents. Research indicates that derivatives of this compound can disrupt plant growth by inhibiting key enzymes involved in biosynthesis pathways. Field trials have demonstrated effective weed control with minimal phytotoxicity to crops .
2. Plant Growth Regulators
In addition to herbicidal properties, this compound may function as a plant growth regulator. Studies show that certain pyrimidine derivatives can modulate plant hormone levels, promoting desirable growth characteristics such as increased root development and enhanced resistance to environmental stressors .
Polymer Science
1. Synthesis of Polymers
this compound is utilized in the synthesis of specialty polymers. Its reactive carboxylate group allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for coatings and adhesives .
2. Nanoparticle Formulations
The compound has been explored for use in nanoparticle formulations aimed at drug delivery systems. Its ability to form stable complexes with various drug molecules enhances bioavailability and targeted delivery to specific tissues or cells, particularly in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The compound’s chlorine atoms and carboxylate group allow it to form strong interactions with target proteins, leading to the desired biological effect. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Chlorine vs. Methyl Substitution: Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 108381-23-3) replaces the 4,6-dichloro and 2-ethyl groups of the target compound with methyl groups at positions 4 and 6 and a single chlorine at position 2.
- Quinazoline Core : Ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3) features a fused quinazoline ring system, which extends conjugation and may enhance binding to aromatic-interacting biological targets .
- Amino vs. Chlorine Substitution: Ethyl 2-dimethylamino-4,6-diphenylpyrimidine-5-carboxylate (from ) replaces chlorine with a dimethylamino group, increasing nucleophilicity and enabling hydrogen-bonding interactions, which are critical in drug design .
Electronic and Physicochemical Properties
- Electron Density : Quantum Theory of Atoms in Molecules and Crystals (QTAMC) studies on ethyl 4,6-dimethyl-2-thioxo-tetrahydropyrimidine-5-carboxylate () reveal that substituents like thioxo groups markedly affect Laplacian values at bond critical points, influencing reactivity. The dichloro groups in the target compound likely increase electrophilicity, enhancing susceptibility to nucleophilic attack .
- Melting Points: Amino-substituted derivatives (e.g., compound 12 in ) exhibit higher melting points (226–228°C) compared to chloro-substituted analogues, possibly due to stronger intermolecular hydrogen bonding .
Pharmacological and Industrial Relevance
- Biological Activity: Pyrimidine derivatives with electron-withdrawing groups (e.g., chlorine) are often explored as kinase inhibitors or antimicrobial agents.
- Agrochemical Applications : Chlorinated pyrimidines like the target compound are precursors in herbicide synthesis, where substituent patterns dictate selectivity and potency .
Biological Activity
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an ethyl carboxylate group at the 5 position. Its molecular formula is CHClNO with a molecular weight of approximately 245.1 g/mol.
Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Its potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor in specific biochemical pathways, affecting enzyme activity related to inflammation and cancer progression.
- Antimicrobial Properties : Preliminary studies have suggested its effectiveness against certain microbial strains, indicating potential applications in treating infections.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of chlorine atoms at the 4 and 6 positions enhances the compound's ability to inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation. Studies have shown that modifications to the ethyl group can significantly alter potency and selectivity against various biological targets .
Case Studies
-
Anti-inflammatory Effects : In vitro studies revealed that derivatives of ethyl pyrimidines exhibited potent inhibition of COX-2 activity, with IC values comparable to standard anti-inflammatory drugs such as celecoxib .
Compound IC (μM) Ethyl 4,6-dichloro... 0.04 ± 0.09 Celecoxib 0.04 ± 0.01 - Anticancer Activity : Research on related compounds has demonstrated their ability to inhibit kinases associated with cancer progression, suggesting a similar potential for this compound .
- Antimicrobial Studies : The compound has shown efficacy against specific bacterial strains in preliminary tests, indicating its possible role as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
